molecular formula C12H14FNO2 B2942675 Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1706432-38-3

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Número de catálogo: B2942675
Número CAS: 1706432-38-3
Peso molecular: 223.247
Clave InChI: VQBGVLAOLXZXQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a fluorinated tetrahydroquinoline derivative with an ethyl ester group at position 3 of the heterocyclic ring. Tetrahydroquinolines are partially saturated analogs of quinoline, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The incorporation of fluorine at position 6 and the ethyl ester at position 3 confers distinct physicochemical and pharmacological properties. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and antimicrobial agents .

Key structural features:

  • Fluorine substituent: Enhances metabolic stability and lipophilicity, influencing bioavailability.
  • Ethyl ester: Modifies solubility and serves as a prodrug moiety for carboxylic acid derivatives.

Propiedades

IUPAC Name

ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBGVLAOLXZXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired tetrahydroquinoline scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Aplicaciones Científicas De Investigación

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Table 1: Substituent and Molecular Property Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Purity Key Properties/Applications References
Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate 1822454-85-2 C₁₂H₁₂FNO₃ 237.23 6-F, 3-COOEt 95% CNS drug intermediate
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 26906-40-1 C₁₂H₁₃NO₃ 219.24 2-oxo, 3-COOEt N/A Precursor for anticonvulsant agents
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 70458-93-4 C₁₃H₁₀ClFNO₃ 297.68 7-Cl, 6-F, 4-OH, 3-COOEt N/A Antibacterial scaffold
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 26893-12-9 C₁₃H₁₀F₃NO₃ 285.22 4-OH, 6-CF₃, 3-COOEt N/A Antimalarial research
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 105404-65-7 C₁₆H₁₅FNO₃ 288.29 1-cyclopropyl, 6-F, 4-oxo, 3-COOEt N/A Fluoroquinolone antibiotic derivative

Key Observations:

Fluorine vs. Chlorine: The 6-fluoro substituent in the target compound improves metabolic stability compared to 7-chloro analogs (e.g., CAS 70458-93-4), which may exhibit higher reactivity and toxicity .

Hydroxy vs. Oxo Groups: Hydroxy groups (e.g., 4-OH in CAS 26893-12-9) enhance hydrogen-bonding capacity but reduce lipophilicity, limiting blood-brain barrier penetration compared to the non-hydroxylated target compound . Oxo groups (e.g., 2-oxo in CAS 26906-40-1) increase electrophilicity, making such compounds prone to nucleophilic attack, unlike the more stable ethyl ester in the target molecule .

Saturation Level: Fully saturated tetrahydroquinolines (e.g., target compound) exhibit greater conformational flexibility than dihydroquinolines (e.g., CAS 105404-65-7), which may improve binding to flexible enzyme active sites .

Trifluoromethyl (CF₃) Effects :

  • CF₃ groups (e.g., CAS 26893-12-9) significantly increase hydrophobicity and electron-withdrawing effects, enhancing receptor affinity but complicating synthetic routes compared to simple fluorine substitution .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP Water Solubility Melting Point (°C) Boiling Point (°C)
This compound 1.49* Low N/A N/A
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 1.50 Insoluble N/A 387.6
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 2.10* Very low N/A N/A

*Estimated using fragment-based methods.

Key Findings:

  • The target compound’s LogP (~1.49) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Low water solubility is common across analogs due to aromatic cores and ester groups, necessitating formulation strategies for in vivo use.
  • The 2-oxo derivative (CAS 26906-40-1) has a high boiling point (387.6°C), reflecting strong intermolecular dipole interactions from the ketone group .

Actividad Biológica

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₄FNO₂
  • Molecular Weight : 214.25 g/mol
  • CAS Number : 59611-52-8

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance:

  • A study published in MDPI highlighted that derivatives of tetrahydroquinolines exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a study assessing inflammation in animal models:

  • The compound significantly reduced edema in paw inflammation models when administered at doses of 10 mg/kg and 20 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • A recent study explored the effect of various tetrahydroquinoline derivatives on cancer cell lines. This compound showed cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The study employed disk diffusion methods to assess inhibition zones:

  • Results indicated significant inhibition against resistant strains with zones of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Case Study 2: Anti-inflammatory Mechanism

A study aimed at elucidating the anti-inflammatory mechanism involved administering this compound to rats subjected to carrageenan-induced paw edema. The results demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in treated groups compared to controls .

Q & A

Q. What are the common synthetic routes for Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, and what analytical methods are used to confirm its structure?

  • Methodological Answer: The compound is typically synthesized via cyclization reactions, such as the Buchwald-Hartwig coupling or phosphine-catalyzed [4+2] annulation, to construct the tetrahydroquinoline core . Key steps include introducing the fluorine substituent at the 6-position and esterification at the 3-carboxylate position. Structural confirmation relies on 1H/13C NMR (to verify substituent positions and stereochemistry), mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment. Challenges in resolving stereoisomers may require chiral stationary phases or derivatization .

Q. How is the purity of this compound determined, and what impact does purity have on downstream applications?

  • Methodological Answer: Purity is assessed via HPLC with UV detection (e.g., reverse-phase C18 columns) and elemental analysis (C, H, N). Commercial batches often report ≥95% purity . Impurities, such as des-fluoro byproducts or uncyclized intermediates, can skew biological activity or crystallographic data. For example, residual solvents or incomplete esterification may alter reaction kinetics in catalytic studies .

Advanced Research Questions

Q. What factors influence the stereochemical outcomes during the synthesis of this compound derivatives, and how can enantioselectivity be optimized?

  • Methodological Answer: Steric and electronic effects at the catalytic site critically govern stereochemistry. For instance, cyclization of monoamide precursors with bulky ligands (e.g., (R)-Cy2MOP) can enhance enantioselectivity, while insufficient steric bulk leads to racemization . Asymmetric annulation strategies using chiral phosphine catalysts (e.g., 20 mol% DTBM-SEGPHOS) achieve >90% enantiomeric excess (ee) by controlling transition-state geometry . Computational modeling (DFT) of transition states aids in ligand design to minimize diastereomeric mismatches.

Q. How can researchers resolve conflicting crystallographic data when determining the structure of this compound derivatives?

  • Methodological Answer: Conflicting data often arise from disordered solvent molecules or pseudosymmetry in the crystal lattice. Use SHELXL for refinement with TWIN/BASF commands to model twinning, and ORTEP-3 for visualizing anisotropic displacement parameters . For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity, resolving ambiguities in bond lengths/angles . High-resolution data (≤0.8 Å) and low-temperature (100 K) collection reduce thermal motion artifacts.

Q. What are the challenges in analyzing by-products formed during the synthesis of this compound, and what strategies mitigate these issues?

  • Methodological Answer: By-products like N-propargylated intermediates or triazole-substituted analogs (from click chemistry) complicate isolation . Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile/water) for purification. LC-MS with ESI+ ionization identifies low-abundance impurities via exact mass matching. For regioisomeric by-products, NOESY NMR or X-ray diffraction distinguishes substitution patterns. Thermodynamic vs. kinetic control in cyclization (e.g., toluene reflux) can suppress undesired pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.